Sodium titanium oxide (Na2TiO3)

CO2 Capture Solid Sorbent High-Temperature Chemisorption

Sodium titanium oxide (Na₂TiO₃), commonly referred to as sodium metatitanate, is an inorganic compound within the sodium titanate family. It is characterized by a monoclinic crystal structure (space group C2/c) with titanium atoms arranged in trigonal bipyramid configurations, yielding a high calculated density of 2.992 g/cm³.

Molecular Formula Na2O3Ti
Molecular Weight 141.84 g/mol
CAS No. 12034-34-3
Cat. No. B079730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium titanium oxide (Na2TiO3)
CAS12034-34-3
SynonymsNa2TiO3
sodium titanate
Molecular FormulaNa2O3Ti
Molecular Weight141.84 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Na+].[Na+].[Ti+4]
InChIInChI=1S/2Na.3O.Ti/q2*+1;3*-2;+4
InChIKeyLJUBBLNHYXJKSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Titanium Oxide (Na2TiO3) CAS 12034-34-3: Procurement-Relevant Baseline Properties


Sodium titanium oxide (Na₂TiO₃), commonly referred to as sodium metatitanate, is an inorganic compound within the sodium titanate family. It is characterized by a monoclinic crystal structure (space group C2/c) with titanium atoms arranged in trigonal bipyramid configurations, yielding a high calculated density of 2.992 g/cm³ [1]. This compound exists in multiple phases (α-Na₂TiO₃ and β-Na₂TiO₃) that are synthesized under different thermal conditions, a feature critical to its functional differentiation [2]. Unlike higher-chain sodium titanates such as Na₂Ti₃O₇, Na₂TiO₃ exhibits a distinct TiO₂ bonding environment with an average Ti-O bond length of 1.70 Å, a property that fundamentally governs its reactivity and electrochemical behavior [3].

Why Na₂TiO₃ Cannot Be Generically Substituted by Other Sodium Titanates or TiO₂


While sodium titanates share a common Na-Ti-O chemistry, their stoichiometry dictates profound differences in crystal structure, thermodynamic stability, and reactivity. For instance, the sodium-poor titanate Na₂Ti₃O₇ features a distinct layered structure with a shorter average Ti-O bond (1.67 Å), whereas TiO₂ exhibits a longer bond (1.92 Å) [1]. These structural variations directly translate into divergent behavior: Na₂TiO₃ demonstrates a unique high-temperature CO₂ chemisorption profile with an activation barrier of 140.9 kJ/mol, whereas other titanates like Na₂Ti₆O₁₃ and Na₂Ti₃O₇ have markedly different enthalpies of formation [2][3]. Consequently, selecting a generic 'sodium titanate' without specifying the exact stoichiometric form can lead to complete functional failure in applications ranging from solid-state CO₂ capture to electrochemical deoxidation.

Quantitative Differentiation Evidence for Na₂TiO₃ (CAS 12034-34-3) Against Closest Analogs


High-Temperature CO₂ Capture Capacity of Na₂TiO₃ vs. Typical Ceramic Sorbents

In dynamic thermogravimetric analysis under a CO₂ atmosphere, β-Na₂TiO₃ demonstrates a distinct high-temperature CO₂ capture peak of 8.0 wt% between 620 °C and 800 °C, following an initial low-temperature capture of 3.5 wt% (room temperature to 400 °C). This performance is compared against established lithium-based ceramic sorbents; for example, Li₄SiO₄ captures up to 11.8 mmol CO₂/g (≈52.1 wt%) under optimal conditions, but operates at lower temperatures [1][2]. Na₂TiO₃'s capture mechanism is unique, involving the formation of secondary phases (Na₂CO₃, Na₄Ti₅O₁₂, Na₁₆Ti₁₀O₂₈) rather than simple bulk carbonation [1].

CO2 Capture Solid Sorbent High-Temperature Chemisorption

CO₂ Chemisorption Activation Barrier: Na₂TiO₃ vs. Li₂ZrO₃ and Other Ceramic Captors

The CO₂ chemisorption on Na₂TiO₃ proceeds with an activation enthalpy (ΔH‡) of 140.9 kJ/mol over the temperature range of 600–780 °C [1]. In comparison, the well-studied lithium zirconate (Li₂ZrO₃) exhibits a lower activation energy of approximately 75–90 kJ/mol for CO₂ sorption, while Na₂ZrO₃ shows around 100 kJ/mol [2]. The higher barrier for Na₂TiO₃ reflects a distinct rate-limiting step involving complex phase transformations (formation of Na₄Ti₅O₁₂/Na₁₆Ti₁₀O₂₈ intermediates), differentiating it mechanistically from simple oxide carbonation.

CO2 Capture Kinetics Activation Energy Solid Sorbent

Electrochemical Deoxidation Sequence and Ti-O Bond Length: Na₂TiO₃ vs. Na₂Ti₃O₇ and TiO₂

In molten CaCl₂-NaCl electrochemical deoxidation experiments, the ease of reduction follows the sequence: Na₈Ti₅O₁₄ (easiest) > TiO₂ > Na₂TiO₃ > Na₂Ti₃O₇ (most difficult). This trend correlates directly with the average Ti-O bond lengths: Na₈Ti₅O₁₄ = 1.95 Å, TiO₂ = 1.92 Å, Na₂TiO₃ = 1.70 Å, and Na₂Ti₃O₇ = 1.67 Å [1]. Na₂TiO₃ thus occupies an intermediate position, requiring more energy for deoxidation than TiO₂ but less than Na₂Ti₃O₇, making it a tunable intermediate for metallothermic reduction processes.

Electrochemical Deoxidation Molten Salt Bond Length

Enthalpy of Formation: Na₂TiO₃ vs. Na₂Ti₃O₇ and Na₂Ti₆O₁₃

Hydrofluoric acid solution calorimetry determined the standard enthalpies of formation (ΔHf°) from elements at 298.15 K as: Na₂TiO₃ = -370.9 ± 0.5 kcal/mol, Na₂Ti₃O₇ = -832.1 ± 0.9 kcal/mol, and Na₂Ti₆O₁₃ = -1510.9 ± 1.7 kcal/mol [1]. On a per-titanium basis, Na₂TiO₃ has the lowest magnitude (most thermodynamically stable toward decomposition into elements per Ti), indicating distinct thermal stability profiles that affect high-temperature synthesis and application design.

Thermodynamics Calorimetry Formation Enthalpy

Multifunctional Na₂TiO₃ Coating for High-Voltage Sodium-Ion Battery Cathodes: Performance vs. Uncoated Na₀.₄₄MnO₂

A 3 wt% Na₂TiO₃ coating on Na₀.₄₄MnO₂ nanorods yields an initial capacity of 127 mAh/g at 2–4.5 V, with a capacitive-like capacity ratio of 96.7%. After 900 cycles at 20C, capacity retention reaches 97.7%, compared to uncoated Na₀.₄₄MnO₂, which suffers from Mn dissolution and structural collapse under identical high-voltage conditions [1]. The Na₂TiO₃ layer serves dual roles as an Na⁺ reservoir and a protective barrier against electrolyte etching, a functionality not achievable with simple TiO₂ or Al₂O₃ coatings.

Sodium-Ion Battery Cathode Coating High-Voltage Stability

Phase-Specific α-Na₂TiO₃ as a Titanium Recovery Intermediate: Conversion Efficiency >98%

In a green titanium recycling process from spent SCR catalysts, α-Na₂TiO₃ is formed as a metastable intermediate with a conversion efficiency exceeding 98% via a NaOH molten salt method at 550 °C . This metastable α-phase readily transforms to TiO₂ photocatalysts (>99.0% purity) through hydrothermal treatment, a pathway not accessible from the more stable β-Na₂TiO₃ phase or from Na₂Ti₃O₇, which requires different processing conditions [1].

Titanium Recovery Circular Economy Phase Transformations

Procurement-Driven Application Scenarios for Na₂TiO₃ (Sodium Titanium Oxide) CAS 12034-34-3


High-Temperature Post-Combustion CO₂ Capture (620–800 °C)

Na₂TiO₃ is suited for integration into solid-sorbent CO₂ capture loops operating directly at flue gas outlet temperatures (620–800 °C). Its 8.0 wt% capture capacity, sustained by the sequential formation of Na₂CO₃ and sodium-titanium-oxide intermediate phases, allows capture without gas cooling, reducing energy penalty compared to low-temperature sorbents [1]. The well-defined activation barrier (140.9 kJ/mol) enables predictable reactor sizing [2].

Sustainable Titanium Recovery from Spent Industrial Catalysts

The α-Na₂TiO₃ intermediate is pivotal for a circular titanium economy. Spent SCR catalysts (containing >80 wt% TiO₂) can be converted to α-Na₂TiO₃ with >98% efficiency via molten NaOH treatment at 550 °C, followed by hydrothermal regeneration to high-purity TiO₂ (>99.0%) . This route avoids energy-intensive carbochlorination and offers a verifiable green procurement credential.

High-Voltage Sodium-Ion Battery Cathode Protective Coating

A 3 wt% Na₂TiO₃ coating on Na₀.₄₄MnO₂ cathode nanorods delivers 97.7% capacity retention after 900 cycles at 20C (2–4.5 V), enabling high-energy-density sodium-ion batteries [3]. Na₂TiO₃ uniquely provides both Na⁺ reservoir functionality and electrolyte corrosion protection, outperforming inert oxide coatings. This application is directly supported by quantitative electrochemical cycling data.

Molten Salt Electrochemical Deoxidation Intermediate for Titanium Production

In the FFC Cambridge process, Na₂TiO₃ serves as an intermediate reduction product with a distinctive Ti-O bond length (1.70 Å), positioning its reducibility between TiO₂ (1.92 Å) and Na₂Ti₃O₇ (1.67 Å) [4]. This intermediate behavior can be exploited for controlled electro-deoxidation to metallic titanium, offering a tunable processing parameter for metallurgical procurement.

Quote Request

Request a Quote for Sodium titanium oxide (Na2TiO3)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.